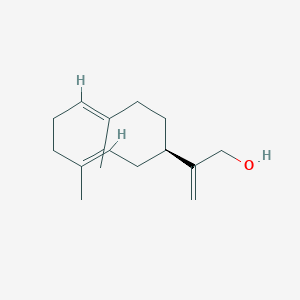

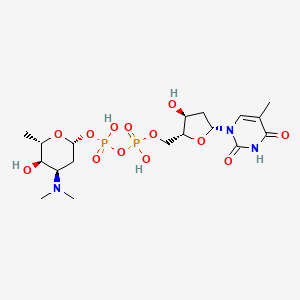

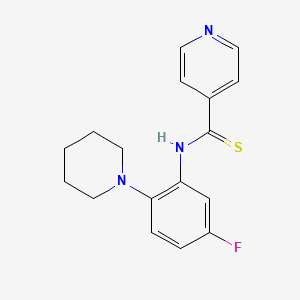

![molecular formula C15H9FN2O3 B1261745 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid CAS No. 1135241-36-9](/img/structure/B1261745.png)

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives involves multistep reactions starting from benzoic acid precursors. For instance, the synthesis of 2-(3-chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazoles and related compounds has been achieved through a sequence of reactions characterized by IR, NMR, and mass spectral data, indicating the complexity and specificity of synthetic routes for such compounds (Bhat et al., 2016).

Molecular Structure Analysis

The molecular structure of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid and its derivatives is characterized using various spectroscopic techniques. Single-crystal X-ray diffraction studies, for instance, have confirmed the structures of similar compounds, providing insights into their molecular configurations and the spatial arrangement of atoms within the molecule (Mamatha S.V et al., 2019).

Chemical Reactions and Properties

1,3,4-oxadiazole derivatives engage in a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. These reactions are crucial for the development of new compounds with enhanced or desired properties. The detailed reaction mechanisms and conditions are elucidated through comprehensive studies involving IR, NMR, and mass spectroscopy.

Physical Properties Analysis

The physical properties of 1,3,4-oxadiazole derivatives, such as melting points, solubility, and crystalline nature, are influenced by their molecular structure. The presence of functional groups, such as the fluorophenyl moiety, significantly affects these properties, which can be studied using techniques like differential scanning calorimetry (DSC) and polarizing optical microscopy.

Chemical Properties Analysis

The chemical properties of 4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by their functional groups and overall molecular structure. These properties are essential for understanding the compound's behavior in chemical reactions and its interactions with other molecules.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid , as a compound, aligns with broader research interests in oxadiazole derivatives and their utility. The oxadiazole nucleus is a crucial component in numerous synthetic molecules, particularly due to its structural peculiarity which allows effective binding with diverse enzymes and receptors through various weak interactions. This characteristic underpins the broad spectrum of bioactivities associated with oxadiazole derivatives. Studies emphasize the expansive therapeutic worth of 1,3,4-oxadiazole tailored compounds, highlighting their roles in addressing a wide range of ailments, thereby underscoring their significant developmental value (Verma et al., 2019).

Biological Activities and Therapeutic Potential

Oxadiazole and its derivatives, including the 1,3,4-oxadiazole variant, exhibit extensive pharmacological activities. These compounds, through their diverse biological activities, present a rich potential for drug synthesis and modification to enhance efficacy and potency. Their role in addressing a vast array of health conditions, from antimicrobial to anticancer activities, positions them as a valuable asset in pharmaceutical research (Jalhan et al., 2017).

Advanced Applications in Material Science

Beyond its therapeutic implications, the oxadiazole nucleus, particularly the 1,3,4 variant, has found applications in diverse fields such as material science and organic electronics. Its inclusion in molecular structures enhances photoluminescence, making it a crucial element in developing materials for optoelectronic applications like scintillators, which are central in radiation detection and measurement. The research highlights the potential of using various oxadiazole derivatives as luminescent activators, emphasizing their role in advancing the field of material science (Salimgareeva & Kolesov, 2005).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with protective gloves, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Propriétés

IUPAC Name |

4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O3/c16-12-7-5-10(6-8-12)14-17-13(18-21-14)9-1-3-11(4-2-9)15(19)20/h1-8H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGDWZAYLWCDAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[5-(4-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

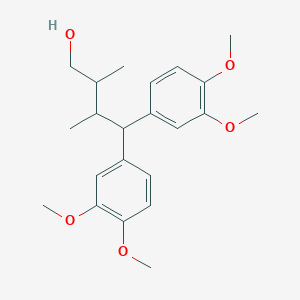

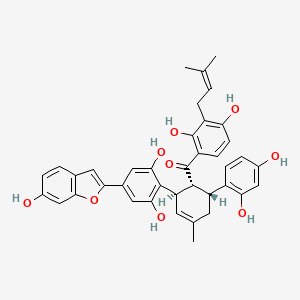

![7-(2-carboxy-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-1-cyclopropyl-8-methyl-6-nitro-4-oxo-quinoline-3-carboxylic acid](/img/structure/B1261680.png)